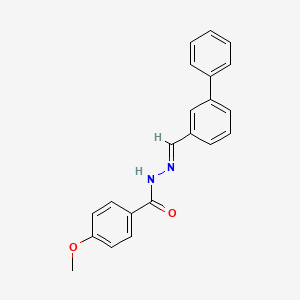
N-(2,3-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazine and triazol derivatives involves key intermediates that are structurally similar to N-(2,3-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. These processes are characterized by reactions that yield compounds with confirmed structures via 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy, with molecular structures further analyzed using single-crystal X-ray diffraction and density functional theory (DFT) calculations (Geng et al., 2023).
Molecular Structure Analysis
The molecular structure of similar compounds has been thoroughly investigated using DFT and experimental methods like FT-IR and FT-Raman spectroscopy. These studies reveal insights into the molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties, aiding in understanding the structural and electronic configuration of such compounds (El-Azab et al., 2016).
Chemical Reactions and Properties
Research into the chemical reactions of N-(2,3-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide analogs includes synthesis from 4-amino-4H-1,2,4-triazole derivatives, showcasing the versatility and reactivity of the triazole ring in forming various substituted phenyl and acetamide derivatives, characterized by spectroscopic methods (Panchal & Patel, 2011).
Physical Properties Analysis
Physical properties such as crystalline structure and hydrogen bonding patterns are critical in understanding the compound's behavior in solid state. Studies on closely related compounds have shown that molecules are linked into infinite chains through N-H⋯O hydrogen bonding, providing insight into the solid-state arrangements and intermolecular interactions (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity constants (pKa values) and electronic properties of similar acetamide derivatives, have been determined via UV spectroscopic studies and quantum chemical calculations. These studies help in understanding the electronic structure and reactivity of the compounds (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Cholinesterase Inhibition
Research on new synthetic 1,2,4-triazole derivatives, including N-aryl derivatives of related compounds, has demonstrated moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have been found to display potent inhibitory potential, making them relevant for studies related to neurodegenerative diseases such as Alzheimer's (Riaz et al., 2020).
Antitumor Activity
Another study focused on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, showing broad spectrum antitumor activity. These compounds, featuring different acetamide derivatives, have been evaluated for their in vitro antitumor activity, revealing promising results against various cancer cell lines (Al-Suwaidan et al., 2016).
Molecular Docking and Structure Analysis
Studies have also involved molecular docking and structural analysis of related compounds, providing insights into their interaction with biological targets. For instance, vibrational spectroscopy and molecular docking studies on specific acetamide derivatives have highlighted their potential interactions with biological receptors, suggesting implications for drug design and therapeutic applications (El-Azab et al., 2016).
Biological Screening
Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have undergone screening for antibacterial, antifungal, and anthelmintic activity, demonstrating significant biological activities. This research not only sheds light on their potential as antimicrobial agents but also explores their application in forensic science for fingerprint analysis (Khan et al., 2019).
Enzyme Inhibition
A novel synthesis method for 1,2,4-triazole-derived compounds has been developed, leading to the discovery of compounds with notable enzyme inhibitory potentials against various enzymes like AChE, BChE, urease, and α-glucosidase. This work identifies cheaper bioactive triazole amides as promising lead molecules for future drug development (Riaz et al., 2020).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-4-3-5-10(9(8)2)15-11(17)6-18-12-13-7-14-16-12/h3-5,7H,6H2,1-2H3,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPILKPKLHVRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)

![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)
![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)
![(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)

![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)
![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)
![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)